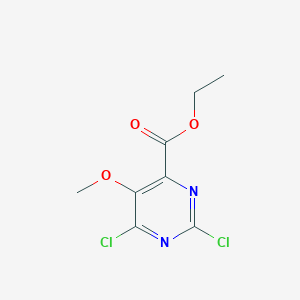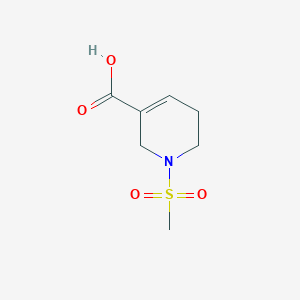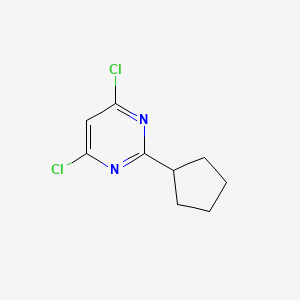
4,6-Dichloro-2-cyclopentylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2-cyclopentylpyrimidine is a heterocyclic organic compound with the molecular formula C9H10Cl2N2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 4 and 6 positions and a cyclopentyl group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-cyclopentylpyrimidine typically involves the chlorination of 2-cyclopentylpyrimidine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 2-cyclopentylpyrimidine is treated with thionyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction mixture is then heated to reflux, and the product is isolated by distillation or crystallization .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. Additionally, the reaction conditions are carefully controlled to minimize the formation of by-products and ensure the consistent quality of the final product .
化学反应分析
Types of Reactions
4,6-Dichloro-2-cyclopentylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are used.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a 4,6-diamino-2-cyclopentylpyrimidine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound .
科学研究应用
4,6-Dichloro-2-cyclopentylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various functional materials .
作用机制
The mechanism of action of 4,6-Dichloro-2-cyclopentylpyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes. For example, it may act as an inhibitor of nucleic acid synthesis by binding to and inhibiting the function of enzymes involved in DNA replication or transcription .
相似化合物的比较
Similar Compounds
4,6-Dichloropyrimidine: Lacks the cyclopentyl group and is used in similar nucleophilic substitution reactions.
2-Cyclopentylpyrimidine: Lacks the chlorine atoms and has different reactivity and applications.
4,6-Diamino-2-cyclopentylpyrimidine: Formed by nucleophilic substitution of the chlorine atoms with amines, used in different biological studies
Uniqueness
4,6-Dichloro-2-cyclopentylpyrimidine is unique due to the presence of both chlorine atoms and the cyclopentyl group, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various substitution and coupling reactions makes it a versatile intermediate in organic synthesis .
属性
分子式 |
C9H10Cl2N2 |
|---|---|
分子量 |
217.09 g/mol |
IUPAC 名称 |
4,6-dichloro-2-cyclopentylpyrimidine |
InChI |
InChI=1S/C9H10Cl2N2/c10-7-5-8(11)13-9(12-7)6-3-1-2-4-6/h5-6H,1-4H2 |
InChI 键 |
BNJFFSASAAIDKC-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C2=NC(=CC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



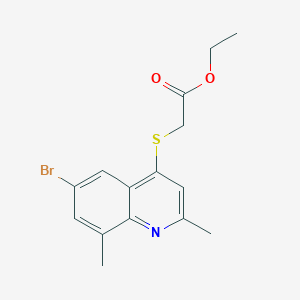
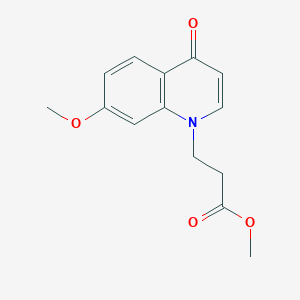
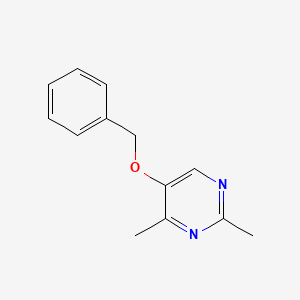
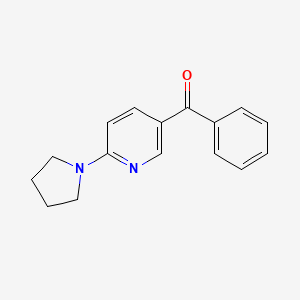
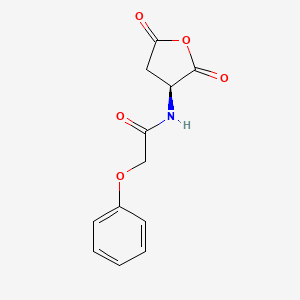

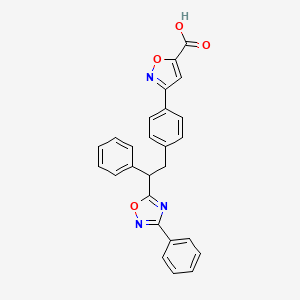
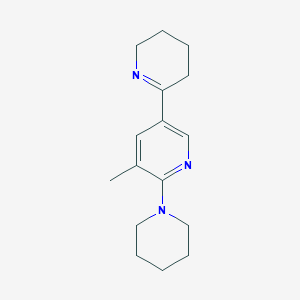
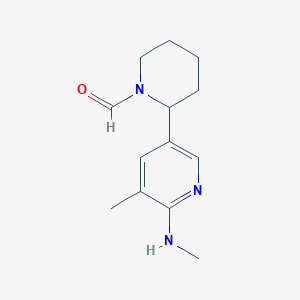
![4-Bromo-1H-benzo[d]imidazol-5-ol](/img/structure/B15058638.png)
